molecular formula C31H44N6O8 B563427 D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE CAS No. 100929-55-3

D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE

Cat. No.: B563427
CAS No.: 100929-55-3
M. Wt: 628.727
InChI Key: CQOMFFDBVNJVDP-KBUZRCILSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled using reagents like HBTU or DIC.

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine .

Scientific Research Applications

D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE has a wide range of scientific research applications:

Mechanism of Action

D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE exerts its effects by binding to delta opioid receptors (DORs). This binding activates the receptor and triggers downstream signaling pathways, including the AMPK/mTOR/ULK1 signaling pathway. This activation leads to various physiological effects, such as neuroprotection and modulation of pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE is unique due to its enhanced stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

100929-55-3

Molecular Formula

C31H44N6O8

Molecular Weight

628.727

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C29H40N6O6.C2H4O2/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20;1-2(3)4/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1

InChI Key

CQOMFFDBVNJVDP-KBUZRCILSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

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